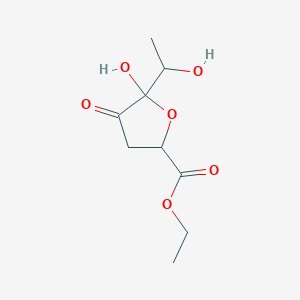

Altenin

Description

Properties

CAS No. |

13912-19-1 |

|---|---|

Molecular Formula |

C9H14O6 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

ethyl 5-hydroxy-5-(1-hydroxyethyl)-4-oxooxolane-2-carboxylate |

InChI |

InChI=1S/C9H14O6/c1-3-14-8(12)6-4-7(11)9(13,15-6)5(2)10/h5-6,10,13H,3-4H2,1-2H3 |

InChI Key |

CVBPSUAJSKDJNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=O)C(O1)(C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Alliin: A Technical Guide for Researchers

An in-depth exploration of the structure, properties, and biochemical pathways of S-Allyl-L-cysteine sulfoxide (Alliin), a key bioactive compound from garlic.

Abstract

Alliin, or S-Allyl-L-cysteine sulfoxide, is a prominent organosulfur compound and the primary precursor to the potent therapeutic agent allicin, which is responsible for the characteristic aroma of fresh garlic. This technical guide provides a comprehensive overview of the chemical structure of alliin, its physicochemical properties, and its biochemical transformations. Detailed experimental protocols for its extraction, purification, and quantification are presented, alongside an examination of its biosynthetic pathway and enzymatic conversion to allicin. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of alliin's chemistry and its scientific significance.

Chemical Identity and Structure

Alliin, with the systematic IUPAC name (2R)-2-Amino-3-[(S)-(prop-2-ene-1-sulfinyl)]propanoic acid, is a sulfoxide derivative of the amino acid cysteine.[1] It was the first natural product discovered to possess stereochemistry at both carbon and sulfur atoms.[1]

Table 1: Chemical Identifiers of Alliin

| Identifier | Value |

| IUPAC Name | (2R)-2-Amino-3-[(S)-(prop-2-ene-1-sulfinyl)]propanoic acid |

| Molecular Formula | C₆H₁₁NO₃S[1] |

| SMILES | C=CCS(=O)CC(C(=O)O)N[1] |

| CAS Number | 556-27-4[1] |

| Other Names | S-Allyl-L-cysteine sulfoxide, 3-(2-Propenylsulfinyl)alanine[1] |

Physicochemical and Spectroscopic Data

Alliin presents as a white to off-white crystalline powder and is soluble in water.[1]

Table 2: Physicochemical Properties of Alliin

| Property | Value | Reference |

| Molecular Weight | 177.22 g/mol | [1] |

| Melting Point | 163–165 °C | [1] |

| Solubility | Soluble in water, PBS (10 mg/mL). Insoluble in ethanol, acetone. | [2] |

| Predicted Density | 1.354 g/mL at 20°C | [3] |

| Predicted pKa | 1.88 at 25°C | [3] |

| Predicted Boiling Point | 416°C | [3] |

Spectroscopic Data

The structural elucidation of alliin is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for Alliin

| Technique | Data |

| ¹H NMR | Data for S-allyl-L-cysteine sulfoxides. |

| ¹³C NMR | 52.88 (1C, CH₂=CH), 117.81 (1C, CH₂=CH), 132.91 (1C, SCH₂CHN), 172.32 (1C, OC=O), 33.30 (1C, =CHCH₂S), 52.88 (1C, SCH₂CHN).[4] |

| Mass Spectrometry | Key fragment ions observed at m/z 178.11 and 88.08. |

| FTIR (cm⁻¹) | In the leaf part of Allium scorodoprosum, characteristic peaks for alliin were observed at 3372.57 (OH), 2916.72-2848.93 (NH₂), 1734.36 (C=O), 1638.04 (C=C), 1172.24 (C-O), 1100.5 (C-N), 1011.15 (S=O), and 958.4 (C-S). |

Biochemical Pathways

Biosynthesis of Alliin

The biosynthesis of alliin in garlic is a multi-step enzymatic process that begins with the amino acid cysteine. Two primary pathways have been proposed, with the glutathione route being more extensively studied. This pathway involves the S-allylation of glutathione, followed by a series of enzymatic modifications. Key enzymes in this pathway include γ-glutamyl transpeptidases (GGTs) and a flavin-containing S-oxygenase (FMO).[5][6][7]

Enzymatic Conversion of Alliin to Allicin

When garlic cloves are crushed or damaged, the enzyme alliinase, which is physically separated from alliin in intact cells, comes into contact with its substrate.[8] Alliinase catalyzes the conversion of alliin into allicin, a highly reactive and biologically active compound. This conversion occurs in two main steps: the hydrolysis of alliin to form allylsulfenic acid and dehydroalanine, followed by the spontaneous condensation of two molecules of allylsulfenic acid to yield one molecule of allicin.[9][10][11]

Experimental Protocols

Extraction and Purification of Alliin

This protocol describes a microwave-assisted extraction followed by purification.

Materials:

-

Freshly peeled garlic cloves

-

Ethyl acetate

-

Deionized water

-

Methanol

-

Chloroform

Procedure:

-

Enzyme Deactivation: Weigh 50 g of freshly peeled garlic and microwave at 750 W for 90 seconds to deactivate the alliinase enzyme.[4]

-

Degreasing: Add 80 mL of ethyl acetate to the microwaved garlic and blend for 5 minutes. Let the homogenate stand for 1 hour.[4]

-

Separation: Centrifuge the mixture at 8000 rpm for 5 minutes to separate the organic solvent layer containing lipids. Discard the supernatant.[4]

-

Extraction: To the remaining precipitate, add deionized water in a solid-to-liquid ratio of 1:5. Maintain the mixture at 35°C for 60 minutes with constant stirring.[4]

-

Filtration: Vacuum filter the aqueous extract to remove solid residues.

-

Alternative Solvent Extraction (MCW Method):

-

Prepare a solution of Methanol:Chloroform:Water in a 12:5:3 ratio.

-

Immerse 20 g of garlic in 50 mL of the MCW solution for 12-48 hours.

-

To 10 mL of the extract, add 4.5 mL of chloroform and 5.5 mL of water and separate the aqueous layer using a separatory funnel.

-

Concentrate the aqueous extract using a rotary evaporator to obtain crude alliin.[2]

-

-

Purification by Semi-Preparative HPLC:

-

Dissolve the crude alliin extract in a methanol:water (50:50, v/v) solution.

-

Filter the solution through a 0.22 µm membrane.

-

Inject the filtered extract onto a C18 semi-preparative column (e.g., 150 mm × 10 mm, 5 µm).

-

Elute with a mobile phase of methanol:water (50:50, v/v) at a flow rate of 2 mL/min.

-

Monitor the effluent at 220 nm and collect the fractions corresponding to the alliin peak.[1]

-

Quantification of Alliin by HPLC

Instrumentation:

-

HPLC system with a UV-VIS detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase of 5% methanol and 95% phosphate buffer (pH 5.0) can be used.[2] Alternatively, a mobile phase of 30:70% methanol:water with 0.05% sodium dodecylsulfate has been reported.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 25°C.[2]

-

Injection Volume: 20 µL.[2]

Procedure:

-

Prepare a series of standard solutions of alliin of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the garlic extract sample as described in the extraction protocol and dilute it to an appropriate concentration.

-

Inject the sample solution into the HPLC system.

-

Quantify the amount of alliin in the sample by comparing its peak area to the calibration curve.

Role in Signaling Pathways

While the majority of research on the biological activities of garlic compounds has focused on allicin and its subsequent degradation products, alliin itself has been investigated for its potential therapeutic effects. Allicin has been shown to interact with various signaling pathways, including the PPARγ-IRAK-M-TLR4 pathway, and can modulate inflammatory responses and oxidative stress.[12] The direct interaction of alliin with cellular signaling pathways is an area of ongoing research. It is understood that allicin's mechanism of action often involves its reaction with thiol-containing proteins, which can alter their function and impact downstream signaling events.[2]

Conclusion

Alliin stands as a molecule of significant interest in natural product chemistry and pharmacology. Its unique chemical structure, featuring dual stereocenters, and its role as the stable precursor to the highly active allicin, underscore its importance. The methodologies for its extraction, purification, and analysis are well-established, enabling further investigation into its biological properties and potential therapeutic applications. A thorough understanding of its biosynthesis and enzymatic conversion provides a basis for optimizing the production of bioactive compounds from garlic and for the development of novel therapeutic strategies.

References

- 1. brieflands.com [brieflands.com]

- 2. jairjp.com [jairjp.com]

- 3. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRDizin [search.trdizin.gov.tr]

- 6. How to extract allicin from garlic ???? [allcreativities.com]

- 7. mobt3ath.com [mobt3ath.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Alliin Biosynthesis Pathway in Allium sativum

Abstract

Allium sativum, commonly known as garlic, is renowned for its culinary and medicinal properties, which are largely attributed to a class of organosulfur compounds. The principal and most abundant of these is alliin (S-allyl-L-cysteine sulfoxide), a stable and odorless precursor molecule.[1] Upon tissue damage, alliin is rapidly converted by the enzyme alliinase into allicin, a highly reactive thiosulfinate responsible for the characteristic aroma and potent biological activities of fresh garlic.[2][3] Understanding the biosynthetic pathway of alliin is critical for agricultural optimization, quality control of garlic products, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the alliin biosynthesis pathway, focusing on the key enzymatic steps and intermediates. It includes a compilation of quantitative data on alliin content, detailed experimental protocols for its analysis, and visual diagrams of the core biochemical and analytical workflows.

The Alliin Biosynthesis Pathway

The complete elucidation of the alliin biosynthesis pathway is an ongoing area of research; however, extensive studies have led to a widely accepted model.[1][4] While an alternative route involving the direct thioalkylation of serine has been proposed, the predominant pathway is believed to be dependent on glutathione.[2][5] This primary pathway originates from the tripeptide glutathione and proceeds through a series of enzymatic modifications to yield S-allyl-L-cysteine (SAC), the direct precursor to alliin. The final step involves a stereospecific oxidation of SAC.

The Glutathione-Dependent Pathway

The biosynthesis of alliin is a multi-step process primarily occurring in the cytoplasm of garlic leaf cells, with the final product being transported to the bulb for storage.[1][6] The key stages are outlined below:

-

S-allylation of Glutathione: The pathway is initiated by the S-allylation of a glutathione (GSH) molecule. The precise source of the allyl group remains to be definitively identified.[2] This reaction forms S-allyl-glutathione.

-

Removal of Glycyl Moiety: The glycyl residue is cleaved from S-allyl-glutathione, producing γ-L-glutamyl-S-allyl-L-cysteine (GSAC).[7]

-

Deglutamylation of GSAC: The γ-glutamyl group is subsequently removed from GSAC. This crucial step is catalyzed by γ-glutamyl transpeptidase (GGT) enzymes, yielding S-allyl-L-cysteine (SAC).[7][8]

-

S-oxygenation of SAC: In the final step, SAC is oxidized to form (+)-S-allyl-L-cysteine sulfoxide, commonly known as alliin.[2][7] This reaction is catalyzed by a putative S-allyl-cysteine monooxygenase or oxidase, which ensures the specific stereochemistry of the natural (+)-alliin isomer.[4]

Key Enzymes and Genes

Several key enzymes and their corresponding genes are integral to the alliin biosynthesis pathway:

-

Glutamate-Cysteine Ligase (GSH1) and Glutathione Synthetase (GSH2): These enzymes are responsible for the synthesis of the precursor molecule glutathione, and their genes have been identified as potential candidates in the alliin pathway.[7][9]

-

γ-Glutamyl Transpeptidases (GGTs): A family of GGT isoenzymes (e.g., AsGGT1, AsGGT2, AsGGT3, AsGGT4) has been identified in garlic.[8] These enzymes are critical for cleaving the γ-glutamyl linkage in GSAC to produce SAC.[7]

-

S-allyl-L-cysteine Oxidase: While not yet fully characterized, experimental evidence points to a specific oxidase that stereospecifically converts SAC to (+)-alliin.[4]

References

- 1. Parallel analysis of global garlic gene expression and alliin content following leaf wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Allicin? [synapse.patsnap.com]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Natural sources and occurrence of Alliin in plants.

An In-depth Technical Guide on the Natural Sources and Occurrence of Alliin in Plants

Introduction

Alliin (S-allyl-L-cysteine sulfoxide) is a non-proteinogenic amino acid and a key bioactive organosulfur compound predominantly found in plants of the Allium genus.[1] It is the stable, odorless precursor to allicin, the compound responsible for the characteristic pungent aroma of freshly crushed garlic.[1][2] In intact plant cells, alliin is located in the cytoplasm and is physically segregated from the enzyme alliinase, which is stored in the vacuole.[3][4] When the plant tissue is damaged (e.g., by cutting, crushing, or chewing), the cellular compartments are disrupted, allowing alliinase to come into contact with alliin. The enzyme rapidly catalyzes the conversion of alliin into allylsulfenic acid, which then spontaneously condenses to form the highly reactive and unstable compound, allicin (diallylthiosulfinate).[1][3]

The biological activities and health-promoting properties attributed to garlic are largely associated with allicin and its subsequent transformation products, such as diallyl disulfide (DADS), ajoenes, and vinyldithiins.[5][6] Consequently, the concentration of alliin in the raw plant material is a critical determinant of its potential therapeutic and culinary value. This guide provides a comprehensive overview of the natural sources, quantitative occurrence, biosynthesis, and analytical methodologies for alliin in plants, intended for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution of Alliin

Alliin is primarily synthesized and stored in species belonging to the Allium genus.

-

Allium sativum (Garlic): Garlic is the most significant and widely studied natural source of alliin.[1][7] The compound is distributed throughout the plant, but the highest concentrations are found in the storage leaves of the bulb (cloves).[7][8] Lower levels are present in the leaves, while the roots contain the lowest concentrations.[9][10]

-

Allium ursinum (Wild Garlic, Ramsons): This species is another notable source of alliin and exhibits the characteristic garlic-like odor upon crushing.[1][7]

-

Other Allium Species: While many Allium species contain sulfur compounds, not all produce alliin as the primary cysteine sulfoxide. For instance, onion (Allium cepa) predominantly synthesizes its isomer, isoalliin (trans-(+)-S-(1-propenyl)-l-cysteine sulfoxide), which is responsible for the lachrymatory factor released when onions are cut.[1]

Studies on garlic plant development suggest that the cysteine sulfoxide precursors, including alliin, are primarily synthesized in the leaves and subsequently translocated to the developing cloves for storage.[7]

Quantitative Occurrence of Alliin

The concentration of alliin in Allium species, particularly garlic, is highly variable and is influenced by a combination of genetic and environmental factors.

Influence of Genetic Factors

Different cultivars of garlic exhibit significant variations in their alliin content. Research has shown that genetic factors play a crucial role in determining the potential for alliin accumulation.[2] For example, Porcelain varieties of garlic are noted for having a higher allicin-producing potential (and therefore higher alliin content) compared to Artichoke varieties.[11] A comparative study of four garlic varieties cultivated under identical conditions concluded that 'Elephant Garlic' contained the highest levels of alliin.[2]

Influence of Environmental and Agronomic Factors

-

Sulfur Fertilization: Sulfur is a fundamental constituent of alliin. Its availability in the soil directly impacts the synthesis of sulfur-containing compounds. Studies have consistently demonstrated that sulfur fertilization significantly increases the alliin concentration in garlic bulbs.[12][13] In one field study, increasing sulfur application raised the alliin concentration at maturity from 5.1 mg/g to 11.2 mg/g of dry weight.[12][13]

-

Nitrogen Fertilization: The effect of nitrogen fertilization on alliin content is less clear. Some studies report no significant influence, while others suggest that high nitrogen application rates may reduce the concentration of organosulfur compounds.[12][13]

-

Planting Time: Agronomic practices such as planting time can also affect the final alliin concentration in the harvested bulbs.[14]

Alliin Content in Garlic: A Tabular Summary

The following tables summarize the quantitative data on alliin and its derivative, allicin, from various studies. It is important to note that allicin content is often measured as an indicator of the initial alliin concentration, as the enzymatic conversion is rapid and stoichiometric.

Table 1: Alliin Content in Garlic

| Garlic Form / Variety | Alliin Content (mg/g) | Basis | Reference(s) |

| Raw Garlic Clove (Average) | ~8.0 | Fresh Weight | [5][15] |

| Garlic Powder | up to 10.0 | Dry Weight | [5][15] |

| Garlic Powder (Ideal Processing) | 20.0 - 25.0 | Dry Weight | [5][15] |

| Garlic Bulbs (Variable S-Fertilization) | 5.1 - 11.2 | Dry Weight | [12][13] |

| Fresh Allium sativum Bulbs | ~9.0 (0.9%) | Fresh Weight | [16] |

Table 2: Allicin Potential (from Alliin) in Garlic Varieties

| Garlic Variety Group / Species | Allicin Content (mg/g) | Basis | Reference(s) |

| Various (32 varieties) | 10.2 - 24.5 | Dry Weight | [17] |

| Various (32 varieties) | 3.5 - 6.5 | Fresh Weight | [17] |

| Allium sativum (Bulb) | 11.85 (1.185%) | Not Specified | [4] |

| Allium umbilicatum (Bulb) | 3.67 (0.367%) | Not Specified | [4] |

| Allium fistulosum (Bulb) | 3.40 (0.34%) | Not Specified | [4] |

| Allium sativum (Leaf) | 1.30 (0.13%) | Not Specified | [4] |

| Allium stamineum (Root) | 1.95 (0.195%) | Not Specified | [4] |

Note: Allicin is derived from alliin. The theoretical conversion ratio is 2 molecules of alliin to 1 molecule of allicin, though actual yields can vary.[17]

Biosynthesis of Alliin

The complete biosynthetic pathway of alliin has been the subject of extensive research, with pioneering work by Granroth proposing two potential routes based on radioactive labeling experiments.[1] Both pathways converge on the intermediate S-allyl-cysteine, which is subsequently oxidized to form alliin.

-

The Glutathione Pathway: This proposed route begins with the alkylation of glutathione. The resulting S-allyl-glutathione is catabolized through γ-glutamyl peptides to ultimately yield S-allyl-cysteine.[1][7]

-

The Serine Pathway: An alternative pathway involves the direct thioalkylation of a serine backbone with an allyl mercaptan. The precise source of the allyl group in vivo remains to be fully elucidated.[1][7]

The final step in both pathways is the stereospecific oxidation of S-allyl-cysteine to (+)-alliin, a reaction catalyzed by a specific S-allyl-cysteine oxidase.[7]

Experimental Protocols: Extraction and Quantification

The accurate quantification of alliin from plant tissues is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and reliable technique for this purpose.[5][16]

Sample Preparation and Extraction

-

Harvesting and Preparation: Harvest fresh plant material (e.g., garlic cloves). To prevent enzymatic degradation of alliin, immediately freeze the sample in liquid nitrogen.

-

Lyophilization: Lyophilize (freeze-dry) the frozen sample for 48 hours until all moisture is removed. This stabilizes the sample and provides a consistent basis for weight measurements.[18]

-

Homogenization: Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder. Sieve the powder if necessary to ensure uniform particle size.[18]

-

Extraction:

-

Weigh a precise amount of the powdered sample (e.g., 100 mg) into a microcentrifuge tube.

-

Add a defined volume of extraction solvent. A common solvent is a 50:50 (v/v) mixture of methanol and water.[18] An alternative is an aqueous ethanol solution.[5]

-

Vortex the mixture thoroughly to ensure complete wetting of the powder.

-

Sonicate the sample in an ultrasonic bath for 20-30 minutes to facilitate cell lysis and extraction.[5][14]

-

Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant debris.

-

Carefully collect the supernatant. For HPLC analysis, filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Quantification by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).[19]

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (50:50, v/v).[18]

-

Flow Rate: 1.0 mL/min.[19]

-

Injection Volume: 20 µL.[19]

-

Column Temperature: 25 °C.[19]

-

Detection: UV detector set to a wavelength of 254 nm.[19]

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of known concentrations using a purified L-(+)-alliin standard.[16]

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Identify the alliin peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of alliin in the sample by interpolating its peak area on the calibration curve.

-

Conclusion

Alliin is a valuable organosulfur compound found primarily in Allium species, with garlic (Allium sativum) being its most concentrated natural source. Its abundance in plant tissues, particularly garlic cloves, is a critical factor for both the culinary and medicinal applications of the plant, as it serves as the direct precursor to the potent bioactive molecule allicin. The concentration of alliin is highly dependent on the plant's genetics and is significantly influenced by agronomic factors, most notably sulfur availability. The established biosynthetic pathways provide a framework for potential metabolic engineering, while standardized analytical protocols, predominantly based on HPLC, allow for the reliable quantification of this important compound for research, quality control, and the development of new therapeutic agents.

References

- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alliin content in various garlic (Allium sativum L.) varieties. [wisdomlib.org]

- 3. Garlic (A. sativum L.) alliinase gene family polymorphism reflects bolting types and cysteine sulphoxides content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and expression analysis of S-alk(en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogres.com [phcogres.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. liverpool.ac.uk [liverpool.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Alliin lyase (Alliinase) from garlic (Allium sativum). Biochemical characterization and cDNA cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. All About Allicin - Gourmet Garlic [mmmgarlic.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Determination of Allicin and Alliin from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. bezmialemscience.org [bezmialemscience.org]

Biological properties of Alliin in its stable form.

An In-depth Technical Guide to the Biological Properties of Alliin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliin (S-allyl-L-cysteine sulfoxide) is a stable, non-protein amino acid and the primary organosulfur compound found in intact garlic (Allium sativum). While biologically inert in its native form, alliin serves as the stable precursor to a cascade of reactive sulfur species upon tissue damage. The enzymatic conversion of alliin to allicin by alliinase initiates a series of transformations yielding compounds with potent biological activities. This technical guide provides a comprehensive overview of the biological properties attributable to alliin, focusing on its role as a stable pro-drug. We delve into its significant antioxidant, anti-inflammatory, and neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Introduction: Alliin as a Stable Precursor

The primary challenge in harnessing the therapeutic benefits of garlic has been the inherent instability of its most reactive component, allicin. Allicin is formed when garlic cloves are crushed, allowing the enzyme alliinase, located in the vacuoles, to interact with its substrate, alliin, which is present in the cytoplasm.[1] This enzymatic reaction is rapid, producing the volatile and highly reactive allicin, which is responsible for many of garlic's biological effects but degrades quickly.[2]

Alliin, in contrast, is a relatively stable, water-soluble compound, making it an attractive and reliable molecule for research and potential therapeutic development.[2] It represents the "stable form" from which the bioactive compounds are generated. Understanding the biological properties of alliin requires examining the activities of its downstream metabolites, primarily allicin and its derivatives.

Biological Properties and Mechanisms of Action

Antioxidant Activity

Alliin itself has negligible antioxidant activity, but its conversion to allicin and subsequent breakdown products results in potent radical-scavenging effects.[3] Allicin has been shown to scavenge hydroxyl radicals and prevent lipid peroxidation in a concentration-dependent manner.[4] The primary mechanism involves the decomposition of allicin into sulfenic acids, which are potent radical-trapping agents.

Table 1: Quantitative Antioxidant Activity Data

| Compound/Extract | Assay | IC50 / EC50 Value | Source(s) |

| Allicin | DPPH Radical Scavenging | 387 mmol/L | [5] |

| Se-Allicin | DPPH Radical Scavenging | 15.3 mmol/L | [5] |

| Aqueous Garlic Extract | DPPH Radical Scavenging | 213.87 ± 1.49 µg/mL | |

| Aqueous Garlic Extract | Reducing Power Assay | EC50: 124.78 ± 3.39 µg/mL |

Note: The reported IC50 values for allicin in the DPPH assay are unusually high (mmol/L), suggesting potential differences in experimental conditions or reporting units. Further validation is recommended.

Methodology Highlight: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant capacity of alliin-derived compounds.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a series of dilutions of the test compound (e.g., garlic extract or purified allicin) in methanol.

-

Ascorbic acid is typically used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound dilutions to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the concentration of the test compound.

-

The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined from the graph.[6]

-

Anti-inflammatory Effects

Alliin demonstrates significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators. In cellular models, alliin prevents lipopolysaccharide (LPS)-induced inflammation by suppressing the expression of cytokines like Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[7] This effect is mediated, at least in part, through the downregulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Table 2: Quantitative Anti-inflammatory Activity Data

| Compound/Model | Effect | Effective Concentration | Source(s) |

| Alliin | Prevention of LPS-induced IL-6 & MCP-1 gene expression in 3T3-L1 adipocytes | 100 µmol/L | [7] |

| Allicin | Inhibition of spontaneous & TNF-α-induced IL-1β & IL-8 secretion from HT-29 cells | Dose-dependent | [8][9] |

| Aqueous Garlic Extract | 15-Lipoxygenase (15-LOX) Inhibition | IC50: 250.05 ± 8.48 µg/mL | |

| Allicin | Reduction of TNF-α, IL-6, IL-1β in MCT-induced pulmonary arterial hypertension model | 16 mg/kg (in vivo) | [10] |

Signaling Pathway: NF-κB Inhibition

Alliin, through its conversion to allicin, can inhibit the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like TNF-α or LPS trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Allicin has been shown to suppress the degradation of IκB, thereby preventing NF-κB activation.[8][11]

Caption: Alliin-derived allicin inhibits the NF-κB pathway by preventing IκB degradation.

Methodology Highlight: Western Blot for Phosphorylated ERK1/2

This protocol outlines the key steps to measure the phosphorylation of ERK1/2, a critical kinase in the MAPK inflammatory pathway, in response to alliin.

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW264.7 macrophages or 3T3-L1 adipocytes) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

-

Pre-treat cells with various concentrations of alliin for a specified time (e.g., 6 hours).

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a short duration (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, 1:1000 dilution).

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis:

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of alliin, particularly in the context of ferroptosis, a form of iron-dependent regulated cell death. Alliin has been shown to significantly inhibit erastin-induced ferroptosis in HT22 hippocampal neuronal cells. The proposed mechanism involves the downregulation of 15-lipoxygenase (ALOX15), an enzyme critical for the execution of ferroptosis through phospholipid peroxidation.

Signaling Pathway: Inhibition of ALOX15-Mediated Ferroptosis

Ferroptosis is initiated by factors such as glutathione depletion or inactivation of the enzyme GPX4. This leads to the accumulation of lipid reactive oxygen species (ROS). The enzyme ALOX15 can directly oxygenate polyunsaturated fatty acids within cell membranes, propagating lipid peroxidation and leading to cell death. Alliin intervenes by downregulating the expression of ALOX15, thereby halting this destructive cascade.

References

- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 5. Spectrometric Investigation of the Antioxidant Activity of Allicin and Se-Allicin Against DPPH and ABTS Free Radicals [spkx.net.cn]

- 6. researchgate.net [researchgate.net]

- 7. Allicin Characterization and its Determination by HPLC (1987) | Herwig Jansen | 51 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Effect of Allicin Associated with Fibrosis in Pulmonary Arterial Hypertension [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Potential of Alliin Independent of Allicin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: For decades, the therapeutic investigation of garlic (Allium sativum) has predominantly centered on allicin, its most pungent and reactive organosulfur compound. However, allicin's precursor, S-allyl cysteine sulfoxide (alliin), is a stable and abundant constituent in intact garlic that possesses its own distinct pharmacological profile. The rapid enzymatic conversion of alliin to allicin upon tissue damage has often obscured the independent bioactivities of the parent compound. This technical guide synthesizes the current scientific evidence on the pharmacological potential of alliin, focusing explicitly on its effects that are not mediated by its conversion to allicin. We will explore its neuroprotective, anti-angiogenic, and immunomodulatory activities, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways to provide a comprehensive resource for future research and drug development.

Pharmacological Activities of Alliin

Emerging evidence highlights that alliin is not merely an inert precursor but a bioactive molecule with multifaceted therapeutic potential. Its stability and distinct mechanisms of action make it an attractive candidate for pharmacological development.

Neuroprotection via Ferroptosis Inhibition

Recent studies have identified a significant neuroprotective role for alliin in the context of intracerebral hemorrhage (ICH). Unlike allicin, which has broader antioxidant and anti-inflammatory effects, alliin's primary neuroprotective mechanism appears to be the specific inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.

Alliin has been shown to significantly inhibit erastin-induced ferroptosis in HT22 hippocampal neuronal cells and suppress ferroptosis in the brain tissue of mice with collagenase-induced ICH.[1][2] This intervention leads to the alleviation of neurological dysfunction and pathological damage.[1][2] The core mechanism is the downregulation of 15-lipoxygenase (ALOX15), a key enzyme that promotes phospholipid peroxidation and executes the ferroptotic death signal.[1][2] This targeted action on the ALOX15 pathway distinguishes alliin's neuroprotective profile.

Anti-Cancer and Anti-Angiogenic Effects

Alliin's role in oncology is complex and, in some cases, contrasts with that of allicin. While it has demonstrated anti-proliferative potential in certain cancer cell lines, its most clearly defined anti-cancer activity is the inhibition of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[3][4]

Alliin effectively inhibits angiogenesis induced by key growth factors such as fibroblast growth factor-2 (FGF2) and vascular endothelial growth factor (VEGF).[4] Mechanistically, this is linked to an increase in nitric oxide (NO) release and the upregulation of the tumor suppressor protein p53 in endothelial cells.[4]

It is critical to note that in studies on breast cancer cell lines (MCF-7 and HCC-70), alliin did not exhibit the pro-apoptotic effects seen with allicin.[5][6] Instead, alliin was found to induce a state of cellular senescence and, in some contexts, even promote clonogenicity, highlighting a fundamentally different interaction with cancer cell biology compared to its derivative.[5][6] Alliin has also demonstrated anti-proliferative effects in a human gastric adenocarcinoma cell line.[3]

Cardioprotective Potential

Studies have pointed towards a cardioprotective role for alliin, particularly in the context of myocardial injury. In isoproterenol-induced myocardial injury models in rats, administration of S-allyl cysteine sulfoxide (alliin) showed a preventive effect by modulating cardiac marker enzymes and lipid profiles.[7] This suggests a direct action on cardiac tissue to mitigate damage.

Immunomodulatory Activity

Alliin is also implicated in enhancing immune function. It has been linked to supporting the response of white blood cells, which are critical for combating viral infections like the common cold and flu.[8] This suggests a direct role in modulating the innate or adaptive immune system, an area that warrants further investigation to delineate the specific pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on alliin's pharmacological effects.

Table 1: Neuroprotective Efficacy of Alliin

| Experimental Model | Cell/Animal Type | Alliin Concentration/Dose | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| Erastin-induced Ferroptosis | HT22 Cells | Not Specified | Cell Viability | Significant inhibition of ferroptosis | [1][2] |

| Collagenase-induced ICH | Mice | Not Specified | Neurological Function | Alleviation of dysfunction | [1][2] |

| Collagenase-induced ICH | Mice | Not Specified | ALOX15 Expression | Downregulation |[1][2] |

Table 2: Anti-Angiogenic and Anti-Cancer Efficacy of Alliin

| Experimental Model | Cell/Animal Type | Alliin Concentration/Dose | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| FGF2-induced Angiogenesis | Human Endothelial Cells | Dose-dependent | Tube Formation | Inhibition | [4] |

| FGF2/VEGF-induced Angiogenesis | Chick Chorioallantoic Membrane | Dose-dependent | Angiogenesis | Inhibition | [4] |

| FGF2/VEGF Secretion | Human Fibrosarcoma Cells | Concentration-dependent | Growth Factor Secretion | Inhibition | [4] |

| FGF2-stimulated ECs | Human Endothelial Cells | Not Specified | p53 Production | Upregulation | [4] |

| Proliferation Assay | Gastric Adenocarcinoma Cells | Not Specified | Cell Proliferation | Anti-proliferative effect | [3] |

| Clonogenicity Assay | MCF-7, HCC-70 Cells | Various | Colony Formation | Promoted clonogenicity | [5][6] |

| Senescence Assay | MCF-7, HCC-70 Cells | Various | β-Galactosidase Staining | Induced senescence |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments cited in this guide.

In Vitro Neuroprotection Assay (Ferroptosis Inhibition)

-

Cell Line: HT22 murine hippocampal neuronal cells.

-

Induction of Ferroptosis: Cells are treated with erastin, a classical ferroptosis-inducing agent.

-

Alliin Treatment: A solution of pure alliin is added to the cell culture medium at various concentrations, typically co-administered with erastin.

-

Viability Assessment: Cell viability is measured after a set incubation period (e.g., 24 hours) using assays such as MTT or CCK-8, which quantify metabolic activity.

-

Lipid Peroxidation Measurement: To confirm ferroptosis inhibition, lipid reactive oxygen species (ROS) are measured using fluorescent probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.

-

Western Blot Analysis: Protein lysates are collected to analyze the expression levels of key ferroptosis-related proteins, specifically ALOX15, to confirm the mechanism of action.

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)

-

Model: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane (CAM).

-

Sample Application: A small window is cut into the eggshell to expose the CAM. A sterile filter paper disc or a silicone ring is placed on the CAM. The test substance (e.g., alliin, with or without an inducing agent like FGF2 or VEGF) is applied directly onto the disc.

-

Incubation: The eggs are resealed and incubated for an additional 48-72 hours.

-

Analysis: The CAM is excised and photographed under a stereomicroscope. Angiogenesis is quantified by counting the number of blood vessel branches converging towards the disc.

-

Nitric Oxide Measurement: Fluid from the CAM can be collected to measure nitric oxide (NO) levels using a Griess reagent assay to correlate angiogenesis inhibition with NO production.

In Vitro Cancer Cell Senescence Assay

-

Cell Lines: Human breast cancer cell lines, such as MCF-7 (luminal A) and HCC-70 (triple-negative).

-

Treatment: Cells are seeded in culture plates and treated with various concentrations of alliin for a prolonged period (e.g., 72-96 hours).

-

Senescence-Associated β-Galactosidase Staining: After treatment, cells are fixed and stained with a solution containing X-gal at pH 6.0. Senescent cells express β-galactosidase, which cleaves X-gal, producing a blue precipitate. The percentage of blue, senescent cells is then quantified by microscopy.

-

Clonogenicity Assay: To assess long-term proliferative potential, a small number of treated cells are seeded into new plates and allowed to grow for 1-2 weeks. The resulting colonies are fixed, stained with crystal violet, and counted.

Signaling Pathways and Visualizations

Graphviz diagrams are provided to illustrate the key molecular pathways modulated by alliin.

Alliin-Mediated Inhibition of Ferroptosis

Caption: Alliin inhibits ferroptosis by downregulating ALOX15 expression, preventing lipid peroxidation.

Alliin's Anti-Angiogenic Mechanism

Caption: Alliin inhibits angiogenesis via upregulation of NO and p53 and suppression of growth factors.

Contrasting Fates of Cancer Cells Treated with Alliin vs. Allicin

Caption: Alliin and allicin induce distinct cellular fates in breast cancer cells.

References

- 1. Alliin from garlic as a neuroprotective agent attenuates ferroptosis in vitro and in vivo via inhibiting ALOX15 - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Alliin from garlic as a neuroprotective agent attenuates ferroptosis in vitro and in vivo via inhibiting ALOX15 - Food & Function (RSC Publishing) DOI:10.1039/D5FO00425J [pubs.rsc.org]

- 3. Allicin in Digestive System Cancer: From Biological Effects to Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Angiogenesis Efficacy of the Garlic Ingredient Alliin and Antioxidants: Role of Nitric Oxide and p53 | Semantic Scholar [semanticscholar.org]

- 5. Differential effects of alliin and allicin on apoptosis and senescence in luminal A and triple-negative breast cancer: Caspase, ΔΨm, and pro-apoptotic gene involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. differential-effects-of-alliin-and-allicin-on-apoptosis-and-senescence-in-luminal-a-and-triple-negative-breast-cancer-caspase-m-and-pro-apoptotic-gene-involvement - Ask this paper | Bohrium [bohrium.com]

- 7. Preventive effect of S-allyl cysteine sulfoxide (alliin) on cardiac marker enzymes and lipids in isoproterenol-induced … [ouci.dntb.gov.ua]

- 8. health.clevelandclinic.org [health.clevelandclinic.org]

The Role of Alliin in Garlic's Defense Mechanism: A Technical Guide

Introduction Garlic (Allium sativum L.) has developed a sophisticated and highly effective chemical defense system to protect itself from a wide array of pests and pathogens. This defense is not based on constitutively present toxic compounds but rather on a rapid, inducible mechanism activated by tissue damage. At the heart of this system lies alliin (S-allyl-L-cysteine sulfoxide), a stable and non-proteinogenic amino acid.[1] In intact garlic cloves, alliin is physically separated from the enzyme alliinase.[2] When the structural integrity of the garlic cell is compromised—through crushing, cutting, or an attack by a herbivore or pathogen—alliin and alliinase come into contact, initiating a cascade that results in the formation of allicin (diallylthiosulfinate).[1][3] Allicin is a highly reactive and volatile organosulfur compound responsible for garlic's characteristic aroma and its potent antimicrobial and anti-feedant properties.[4][5] This guide provides an in-depth examination of the biochemical pathways, quantitative aspects, and experimental methodologies related to alliin's central role in garlic's defense.

The Alliin-Alliinase System: A Compartmentalized Arsenal

The efficacy of garlic's defense mechanism hinges on the spatial separation of the substrate, alliin, and the activating enzyme, alliinase.

-

Alliin (Substrate): This odorless sulfoxide is the stable precursor to the active defense compound.[2] It is primarily located in the cytoplasm of garlic cells. Two primary biosynthetic pathways for alliin have been proposed: one originating from serine and allyl thiol, and another from glutathione.[6]

-

Alliinase (Enzyme; EC 4.4.1.4): This pyridoxal phosphate (PLP)-containing enzyme is localized within the cell's vacuoles.[4][5] This compartmentalization prevents the premature activation of the defense response, ensuring that the potent, and potentially self-damaging, allicin is only produced upon cellular disruption.[5]

Activation via Tissue Damage

Mechanical damage ruptures the cellular compartments, allowing the vacuolar alliinase to mix with the cytoplasmic alliin.[5] This event triggers a rapid enzymatic reaction. The transformation from alliin to allicin is remarkably efficient, taking less than 10 seconds at 23°C in freshly damaged garlic tissue.[7]

Biochemical Pathway of Allicin Formation

The formation of allicin is a two-step process initiated by alliinase.

-

Enzymatic Cleavage: Alliinase catalyzes the hydrolysis of alliin, cleaving the C-S bond to generate two unstable intermediates: allylsulfenic acid (CH₂=CHCH₂SOH) and dehydroalanine, along with pyruvate and ammonium ions.[4][8]

-

Spontaneous Condensation: Two molecules of the highly reactive allylsulfenic acid spontaneously condense to form one molecule of allicin (diallylthiosulfinate) and one molecule of water.[1][4]

Caption: Biochemical pathway from Cysteine to the active defense compound, Allicin.

Mechanism of Action: Allicin as a Broad-Spectrum Biocide

Allicin's defensive capability stems from its chemical structure, specifically the thiosulfinate functional group (-S(O)-S-). This group makes allicin a highly reactive sulfur species (RSS) that readily interacts with thiol (-SH) groups in proteins and other small molecules like glutathione.[1][3]

-

Antimicrobial Activity: Allicin exerts broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi (notably Candida albicans), and various parasites.[9] Its primary mechanism is the inhibition of essential enzymes by oxidizing their active-site cysteine residues.[3][9] This disrupts critical metabolic processes, including DNA, RNA, and protein synthesis.[8] Key enzymatic targets include DNA gyrase, RNA polymerase, and thioredoxin reductase.[9][10]

-

Anti-herbivore Activity: Allicin acts as a potent antifeedant, deterring pests from consuming the garlic plant.[4][11] The pungent aroma and irritating nature of allicin and its breakdown products discourage insects and other herbivores. Attacks by herbivorous pests have been shown to promote allicin biosynthesis, indicating an active defense response.[11]

Caption: Conceptual workflow of Allicin's antimicrobial mechanism of action.

Quantitative Data Summary

The concentration of alliin and the resulting allicin yield can vary significantly based on garlic variety, cultivation conditions, and processing.

Table 1: Alliin and Allicin Content in Garlic

| Analyte | Source/Condition | Concentration | Reference |

|---|---|---|---|

| Allicin | Raw minced garlic | 2.5 - 4.5 mg/g (fresh weight) | [2] |

| Allicin | Iraqi garlic extract | 23.94 ppm (1.2%) | [12] |

| Alliin | Iraqi garlic extract | 17.9 ppm (0.9%) | [12] |

| Allicin | Chinese garlic extract | 4.3 ppm (0.22%) | [12] |

| Allicin | Various garlic genotypes | 10 - 24 mg/g (dry matter) | [13] |

| Allicin | Pharmaceutical requirement | > 4.5 mg/g (fresh weight) |[13] |

Table 2: Biochemical and Antimicrobial Properties

| Parameter | Subject | Value | Reference |

|---|---|---|---|

| Kₘ of Alliinase | S-allylcysteine sulfoxide | 1.1 mM | |

| pH Optimum of Alliinase | --- | 6.5 | |

| MIC (Bacteriostatic) | Methicillin-resistant S. aureus (MRSA) | 16 mg/L | [14] |

| MIC (Bactericidal) | Methicillin-resistant S. aureus (MRSA) | 128 - 256 mg/L |[14] |

Experimental Protocols

Protocol: Extraction and Quantification of Allicin by HPLC

This protocol outlines a standard method for determining the allicin content in garlic powder, adapted from multiple sources.[7][15][16]

1. Materials and Reagents:

-

Garlic powder or freshly crushed garlic cloves

-

Cold deionized distilled water (DDW, 4°C)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Heptanesulfonic acid

-

Phosphate buffer (pH 2.5)

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Sample Preparation (Garlic Powder):

-

Accurately weigh 200-400 mg of garlic powder into a 50 mL centrifuge tube.[15][16]

-

Immediately cap the tube and vortex vigorously for 30 seconds to ensure complete wetting and initiate the enzymatic reaction.[7]

-

Allow the suspension to stand at room temperature for 10 minutes to ensure complete formation of allicin.[7]

-

Centrifuge the suspension to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

-

Column: Octadecyl silane (C18) column.[12]

-

Mobile Phase: Isocratic elution with Methanol:Water (50:50, v/v) or gradient elution for separating multiple sulfur compounds.[12][15]

-

Flow Rate: 0.9 - 1.0 mL/min.[15]

-

Detection: UV detector set to 240 nm.[15]

-

Injection Volume: 20 µL.

-

Quantification: Calculate the concentration of allicin in the sample by comparing the peak area to that of a certified allicin reference standard curve.[15]

Caption: Experimental workflow for the quantification of Allicin using HPLC.

Protocol: Alliinase Activity Assay

This protocol provides a conceptual framework for measuring the activity of alliinase based on its biochemical characterization.

1. Principle: The activity of alliinase is determined by measuring the rate of pyruvate production from the substrate alliin. Pyruvate can be quantified colorimetrically by reacting it with 2,4-dinitrophenylhydrazine (DNPH).

2. Materials and Reagents:

-

Purified alliinase extract

-

S-allyl-L-cysteine sulfoxide (Alliin) solution (substrate)

-

Phosphate buffer (pH 6.5)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Sodium pyruvate (for standard curve)

-

Spectrophotometer

3. Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.5) and a known concentration of alliin (e.g., 2-5 mM).

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the alliinase enzyme extract.

-

At specific time intervals, remove aliquots of the reaction mixture and add them to the DNPH solution to stop the enzymatic reaction and begin color development.

-

After a set incubation period for the color reaction, measure the absorbance at the appropriate wavelength for the pyruvate-DNPH adduct.

-

Calculate the concentration of pyruvate produced using a standard curve prepared with sodium pyruvate.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified conditions.

Conclusion Alliin serves as the cornerstone of a highly efficient, inducible chemical defense system in garlic. Its stable nature and compartmentalization from the alliinase enzyme prevent autotoxicity while allowing for the near-instantaneous production of the potent biocide, allicin, upon physical damage. This system provides broad-spectrum protection against microbial pathogens and herbivores, showcasing a remarkable example of evolutionary adaptation. The study of the alliin-alliinase system continues to be of great interest for its applications in medicine, agriculture, and drug development, owing to the wide-ranging biological activities of its ultimate product, allicin.

References

- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntischool.com [ntischool.com]

- 3. What is the mechanism of Allicin? [synapse.patsnap.com]

- 4. Allicin - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of the flavour precursor, alliin, in garlic tissue cultures [agris.fao.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. Allicin, a natural antimicrobial defence substance from garlic, inhibits DNA gyrase activity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Alicin – Wikipedie [cs.wikipedia.org]

- 15. nature4science.com [nature4science.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Extraction of Alliin from Fresh Garlic Cloves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliin (S-allyl-L-cysteine sulfoxide) is a primary bioactive sulfur-containing compound found in fresh garlic (Allium sativum)[1]. It is the stable precursor to allicin, the highly reactive compound responsible for many of garlic's characteristic properties and therapeutic effects[2]. The conversion of alliin to allicin is catalyzed by the enzyme alliinase, which is released upon cellular disruption, such as crushing or chopping the garlic clove[2][3]. Therefore, to extract alliin, it is imperative to first deactivate the alliinase enzyme to prevent this conversion.

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of alliin from fresh garlic cloves, designed for laboratory and research settings.

Core Principles & Considerations

-

Enzyme Deactivation: The central principle of successful alliin extraction is the immediate and complete deactivation of the alliinase enzyme. Failure to do so will result in the rapid conversion of alliin to allicin, compromising the yield of the target compound. Methods include thermal deactivation (microwaving, blanching) or solvent-based inhibition.

-

Alliin Stability: While more stable than allicin, alliin can still degrade under certain conditions, particularly at high temperatures[4]. Extraction and concentration steps should be performed under mild conditions, such as using reduced pressure for solvent evaporation.

-

Solvent Selection: Alliin is a polar molecule. Polar solvents like water and ethanol are effective for extraction[2][5]. The choice of solvent can influence extraction efficiency and the profile of co-extracted compounds.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for the accurate quantification of alliin in the extract[6][7][8].

Experimental Protocol: Alliin Extraction

This protocol outlines the complete workflow from raw material preparation to the analysis of the final extract.

Step 1: Raw Material Preparation

-

Selection: Choose fresh, firm garlic bulbs without sprouts or signs of mold or decay. Garlic quality is crucial for high alliin yield[3].

-

Cleaning and Peeling: Separate the cloves from the bulb. Remove the outer papery skin from each clove.

-

Weighing: Accurately weigh the peeled garlic cloves to establish a baseline for yield calculations.

Step 2: Enzyme Deactivation (Critical Step)

This step must be performed immediately after peeling and before any cell disruption.

Method A: Microwave Irradiation This method is rapid and effective for deactivating alliinase.

-

Place the whole, peeled garlic cloves in a microwave-safe container.

-

Irradiate in a standard microwave oven for 2 to 5 minutes[9][10]. The exact time may need optimization based on the microwave's power and the quantity of garlic. The goal is to heat the cloves sufficiently to denature the enzyme without cooking them excessively.

-

Immediately proceed to the next step.

Method B: Freeze-Shock This method uses rapid freezing to inhibit enzymatic activity.

-

Place the whole, peeled cloves in a container and immerse them in liquid nitrogen until fully frozen.

-

Transfer the frozen cloves to a freeze-dryer (lyophilizer) and dry until a constant weight is achieved. This process creates a dry powder with inhibited enzyme activity.

Step 3: Homogenization

-

Transfer the enzyme-deactivated garlic cloves (either from microwave or freeze-drying) into a high-speed blender or grinder.

-

Grind the garlic into a fine powder or a homogeneous paste. For microwave-treated garlic, adding the extraction solvent during this step can facilitate the process. Freeze-dried garlic will easily form a powder[2].

Step 4: Solvent Extraction

-

Solvent Addition: Transfer the homogenized garlic to an extraction vessel. Add an ethanol/water mixture (e.g., 70% ethanol) or pure water as the solvent[1][2]. A typical starting ratio is 10:1 (v/w) of solvent to fresh garlic weight.

-

Extraction: Agitate the mixture using a magnetic stirrer or orbital shaker for a defined period (e.g., 1-3 hours) at room temperature.

-

Advanced Extraction (Optional): To improve efficiency, Ultrasonic-Assisted Extraction (UAE) can be employed. Place the extraction vessel in an ultrasonic bath for 20-30 minutes[1][11]. This enhances solvent penetration and can increase yield[1].

Step 5: Filtration and Concentration

-

Filtration: Separate the solid garlic residue from the liquid extract by vacuum filtration through Whatman No. 1 filter paper or by centrifugation followed by decanting the supernatant.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to prevent thermal degradation of alliin[6]. Continue until the solvent is mostly removed, leaving a viscous, concentrated extract.

Step 6: Purification by Crystallization

-

Solvent Addition: To the concentrated aqueous extract, add ethanol to a final concentration of 80-90% (v/v)[9].

-

pH Adjustment: Adjust the pH of the solution to between 5.5 and 6.5 using dilute hydrochloric acid or ammonia[9].

-

Crystallization: Allow the solution to stand at room temperature for 24 to 60 hours, or at 4°C to facilitate precipitation[9]. Alliin crystals will slowly form and separate out.

-

Collection: Collect the crystalline alliin by filtration and wash with cold ethanol.

-

Drying: Dry the crystals under vacuum to obtain purified alliin.

Step 7: Quantification by HPLC

-

Standard Preparation: Prepare a series of standard solutions of known concentrations using a certified alliin reference standard.

-

Sample Preparation: Accurately weigh and dissolve a portion of the dried extract or crystals in the mobile phase and filter through a 0.22 µm syringe filter before injection[7].

-

HPLC Conditions: Perform the analysis using a High-Performance Liquid Chromatograph with the following typical conditions[7][8]:

-

Analysis: Construct a calibration curve from the peak areas of the alliin standards. Calculate the concentration of alliin in the sample by comparing its peak area to the calibration curve[8].

Data Presentation: Extraction Parameters and Yields

The following table summarizes quantitative data reported in the literature for alliin content and yields from various extraction methods.

| Parameter | Fresh Garlic Cloves | Pressurized Liquid Extraction (PLE) | Ultrasonic-Assisted Extraction (UAE) |

| Analyte | Alliin | Allicin-rich extract | Allicin-rich extract |

| Typical Content/Yield | ~8 g/kg (0.8%)[1] | 332 ± 5 µg/g of extract[5] | Highest allicin content at 0.086%[11] |

| Solvent | N/A | Ethanol[5] | 70% Ethanol[1] |

| Temperature | N/A | 40°C (313 K)[5] | 20°C[1] |

| Time | N/A | Not Specified | 20 minutes[1] |

| Pressure | N/A | 6 MPa[5] | Atmospheric |

| Other Parameters | N/A | Solvent-to-Feed Ratio: 1.2[5] | Ultrasonic Power: 150 W[1] |

*Note: Data for PLE and UAE often report on allicin yield, as the goal in those studies was to maximize the conversion. However, the methods can be adapted for alliin extraction by incorporating the critical enzyme deactivation step prior to extraction.

Visualizations

Experimental Workflow for Alliin Extraction

The following diagram illustrates the complete protocol for extracting and purifying alliin from fresh garlic.

Caption: Workflow for the extraction and purification of alliin from fresh garlic.

References

- 1. phcogres.com [phcogres.com]

- 2. botanicalcube.com [botanicalcube.com]

- 3. How Can Allicin Be Extracted from Garlic? - Knowledge [biowayorganicinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction: Quantitative Determination of Allicin in Garlic Samples [article.sapub.org]

- 6. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biolmolchem.com [biolmolchem.com]

- 8. nature4science.com [nature4science.com]

- 9. CN1203057C - Process for extracting alliin from fresh garlic - Google Patents [patents.google.com]

- 10. Method for extracting alliin from garlic and drink (2018) | Yao Fulan [scispace.com]

- 11. ijprajournal.com [ijprajournal.com]

Application Note: Quantification of Alliin in Garlic and Garlic-Derived Products Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alliin (S-Allyl-L-cysteine sulfoxide) is a key bioactive, non-protein amino acid found in intact garlic (Allium sativum) cloves.[1] When garlic is crushed, cut, or chewed, the enzyme alliinase, which is stored in separate cellular compartments, comes into contact with alliin.[1] This enzymatic reaction rapidly converts alliin into allicin, the compound responsible for the characteristic aroma and many of the therapeutic properties attributed to fresh garlic.[1][2] The quality and potency of fresh garlic and commercial garlic supplements are therefore often correlated with their alliin content and the potential to generate allicin.[1][2]

High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely adopted analytical technique for the quantitative determination of alliin. This application note provides a detailed protocol for quantifying alliin in various sample matrices using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle of the Method

The quantification of alliin is achieved using an isocratic RP-HPLC system. The method employs a nonpolar stationary phase, typically a C18 (octadecylsilane) column, and a polar mobile phase. Alliin, being a polar molecule, has a low affinity for the stationary phase and thus elutes relatively quickly. Detection is performed using a UV detector at a low wavelength (typically 210-240 nm), where the sulfoxide chromophore in alliin exhibits strong absorbance.[1][3][4] Quantification is carried out by comparing the peak area of alliin in a sample chromatogram to a calibration curve generated from alliin reference standards of known concentrations.

The fundamental chemical transformation relevant to this analysis is the enzymatic conversion of alliin to allicin, which must be controlled during sample preparation to ensure accurate measurement of the native alliin content.

Experimental Protocols

Materials and Reagents

-

Apparatus:

-

HPLC system with an isocratic pump, autosampler, column oven, and UV/Vis detector.

-

Analytical balance (± 0.1 mg).

-

Ultrasonic bath.

-

Centrifuge.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or similar).

-

Volumetric flasks and pipettes.

-

HPLC vials.

-

-

Chemicals:

-

Alliin reference standard (≥98% purity).

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Deionized water (18.2 MΩ·cm).

-

Formic acid or acetic acid (optional, for mobile phase modification).

-

Chromatographic Conditions

The following table summarizes a typical set of validated HPLC conditions for alliin quantification.[1][2][5][6]

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Phenomenex)[5][7] |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 30:70 v/v or 50:50 v/v)[1][6] |

| Flow Rate | 0.5 - 1.0 mL/min[5][6] |

| Injection Volume | 20 µL[3][8] |

| Oven Temperature | 25 °C (Ambient)[8] |

| Detection | UV at 210 nm[1][3] or 240 nm[7][9] |

| Run Time | ~10-15 minutes (Alliin typically elutes within 9 minutes)[7][10] |

Preparation of Standard Solutions

-

Alliin Stock Standard (1000 µg/mL): Accurately weigh 10 mg of alliin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a methanol/water mixture. This solution should be stored at -20°C when not in use.[11]

-

Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the stock standard with the mobile phase. These standards are used to generate the calibration curve.

Sample Preparation

To prevent the enzymatic conversion of alliin to allicin, sample preparation should be performed quickly, often using cold solvents or methods that deactivate the alliinase enzyme.

-

Fresh Garlic Cloves:

-

Weigh approximately 1.0 g of fresh, peeled garlic cloves.

-

Immediately homogenize the cloves in 20 mL of a cold extraction solvent (e.g., Methanol/Water, 50:50 v/v) using a blender or mortar and pestle.

-

Transfer the homogenate to a 50 mL centrifuge tube.

-

Sonicate the mixture for 15-20 minutes in a cold water bath.[12]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

Garlic Powder or Tablets:

-

Accurately weigh an amount of garlic powder or ground tablet equivalent to approximately 100-200 mg.

-

Transfer the powder to a 50 mL volumetric flask.

-

Add approximately 40 mL of the extraction solvent (e.g., Methanol/Water, 50:50 v/v).

-

Vortex thoroughly and sonicate for 30 minutes to ensure complete extraction.[12]

-

Allow the solution to cool to room temperature, then dilute to the final volume with the extraction solvent.

-

Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Data Analysis and Presentation

Calibration Curve

Inject the prepared working standards into the HPLC system. Create a calibration curve by plotting the peak area of alliin against the corresponding concentration (µg/mL). Perform a linear regression analysis on the data. The coefficient of determination (r²) should be ≥ 0.999 for a valid calibration.[5][7]

Quantification of Alliin in Samples

Inject the prepared sample extracts. Determine the concentration of alliin in the sample solution (C_sample) using the linear regression equation from the calibration curve.

Calculate the final amount of alliin in the original sample (e.g., in mg per gram of garlic) using the following formula:

Alliin (mg/g) = (C_sample × V × DF) / W

Where:

-

C_sample: Concentration from the calibration curve (µg/mL).

-

V: Total volume of the extraction solvent (mL).

-

DF: Dilution factor (if any).

-

W: Initial weight of the sample (mg).

Method Validation Summary

The performance of an HPLC method for alliin should be validated according to ICH guidelines.[13] Key validation parameters are summarized below with typical acceptance criteria.

| Validation Parameter | Typical Results / Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 over a range of 1-500 µg/mL[5] |

| Limit of Detection (LOD) | 0.15 - 0.6 µg/mL[5][8] |

| Limit of Quantification (LOQ) | 0.4 - 2.0 µg/mL[1][8] |

| Precision (RSD%) | Intra-day and Inter-day RSD < 2.0%[5] |

| Accuracy (Recovery) | 93.5% - 101%[1][2][5] |

Sample Quantitative Data

The alliin content can vary significantly based on the garlic variety, storage conditions, and processing method.

| Sample Type | Typical Alliin Content (mg/g) |

| Fresh Garlic Bulb | 9.0[14] |

| Commercial Garlic Powder | Varies significantly |

| Commercial Garlic Tablet | Varies significantly |

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the HPLC quantification of alliin.

References

- 1. dc.etsu.edu [dc.etsu.edu]

- 2. "Reversed-Phase HPLC Determination of Alliin in Diverse Varieties of Fr" by Aaron Kwaku Apawu [dc.etsu.edu]

- 3. mobt3ath.com [mobt3ath.com]

- 4. researchgate.net [researchgate.net]

- 5. [Determination of alliin and its related substances in garlic using pre-column derivatization and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nature4science.com [nature4science.com]

- 8. bezmialemscience.org [bezmialemscience.org]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. phcogres.com [phcogres.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Quantitative Determination of Allicin and Alliin from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectrophotometric Assay for Alliinase Enzyme Activity: Application Notes and Protocols

Introduction

Alliinase (alliin lyase, E.C. 4.4.1.4) is a pyridoxal-5'-phosphate (PLP) dependent enzyme responsible for the characteristic flavor and aroma of freshly crushed garlic (Allium sativum) and other Allium species. The enzyme is sequestered from its substrate, alliin, within the plant's cells. Upon tissue damage, alliinase rapidly catalyzes the conversion of alliin into pyruvic acid, ammonia, and highly reactive 2-propenesulfenic acid, which spontaneously condenses to form allicin. Allicin is a potent antimicrobial and biologically active compound, making the study of alliinase activity crucial for drug development, food science, and agricultural applications. This document provides a detailed protocol for a continuous spectrophotometric assay to determine alliinase activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Assay Principle

The activity of alliinase is determined by measuring the rate of pyruvate formation. In this coupled enzyme assay, pyruvate, a product of the alliinase reaction, is used as a substrate by lactate dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of β-nicotinamide adenine dinucleotide (NADH) to NAD+. The decrease in NADH concentration is monitored by measuring the reduction in absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to the rate of pyruvate production, and thus to the alliinase activity.[1][2]

Reaction Scheme:

-

Alliinase Reaction: Alliin → Pyruvic Acid + 2-propenesulfenic acid + Ammonia

-

Coupled Reaction: Pyruvic Acid + NADH + H⁺ ---(LDH)→ L-Lactic Acid + NAD⁺

The rate of NADH oxidation is followed by monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Visualized Reaction Pathway and Workflow

dot digraph "ReactionPathway" { graph [rankdir="LR", bgcolor="#FFFFFF", splines=true, overlap=false, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];

subgraph "cluster_alliinase" { label="Alliinase Catalysis"; bgcolor="#F1F3F4"; alliin [label="Alliin\n(Substrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; products [label="Pyruvic Acid +\nAllyl Sulfenic Acid +\nAmmonia", fillcolor="#FFFFFF", fontcolor="#202124"]; alliinase [label="Alliinase", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=11]; alliin -> alliinase [arrowhead=none, penwidth=1.5, color="#5F6368"]; alliinase -> products [penwidth=1.5, color="#5F6368"]; }